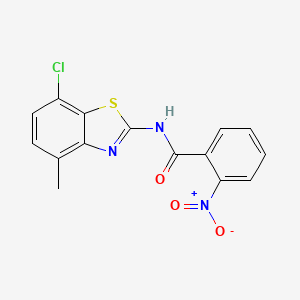

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-6-7-10(16)13-12(8)17-15(23-13)18-14(20)9-4-2-3-5-11(9)19(21)22/h2-7H,1H3,(H,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMWXSMJPBDGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbodiimide-Mediated Amidation

A widely cited approach involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate carboxylic acids for amide coupling. As demonstrated in CN103570643A, 2-nitrobenzoic acid reacts with 7-chloro-4-methyl-1,3-benzothiazol-2-amine hydrobromate in dichloromethane at room temperature.

Procedure :

- Dissolve 0.75 mmol of 7-chloro-4-methyl-1,3-benzothiazol-2-amine hydrobromate and 1.0 mmol of 2-nitrobenzoic acid in 40 mL dichloromethane.

- Add 0.125 mmol DMAP and 1.0 mmol DCC under stirring.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).

- Filter precipitated dicyclohexylurea (DCU) and concentrate the filtrate.

- Purify via column chromatography (silica gel, eluent: chloroform/methanol 95:5).

N-Heterocyclic Carbene (NHC)-Catalyzed Oxidative Amidation

The RSC study outlines a novel method using NHC catalysts to directly couple aldehydes with 2-aminobenzothiazoles. Adapting this protocol:

Procedure :

- Combine 0.5 mmol 7-chloro-4-methyl-1,3-benzothiazol-2-amine, 1.0 mmol 2-nitrobenzaldehyde, 20 mol% triazolium salt catalyst, and 2.0 equiv Cs$$ _2 $$CO$$ _3 $$ in dichloromethane.

- Stir at 25°C under argon for 12 hours.

- Purify via flash chromatography (silica gel, hexane:ethyl acetate = 4:1).

- Avoids pre-activation of carboxylic acids.

- Tolerates electron-deficient aryl groups.

Acid Chloride Coupling

A classical method involves reacting 2-nitrobenzoyl chloride with the benzothiazolamine under basic conditions:

Procedure :

- Add 1.2 equiv triethylamine to a solution of 7-chloro-4-methyl-1,3-benzothiazol-2-amine (1.0 mmol) in THF.

- Slowly introduce 1.1 equiv 2-nitrobenzoyl chloride at 0°C.

- Warm to room temperature, stir for 6 hours, and extract with ethyl acetate.

Yield : 50–55%.

Limitations :

- Requires anhydrous conditions.

- Potential hydrolysis of acid chloride if moisture is present.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

- DMAP enhances nucleophilicity of the benzothiazolamine, critical for DCC-based methods.

- NHC catalysts enable redox-neutral pathways, reducing side reactions compared to stoichiometric reagents.

Analytical Characterization

Spectroscopic Data

Purity and Stability

- HPLC : >95% purity using C18 column (acetonitrile:water = 70:30, 1 mL/min).

- Stability : Decomposes above 200°C; store at –20°C under argon.

Comparative Evaluation of Methods

| Method | Yield (%) | Conditions | Pros | Cons |

|---|---|---|---|---|

| Carbodiimide (DCC) | 25–30 | RT, DCM | Wide substrate compatibility | Moderate yields, DCU removal |

| NHC Catalysis | 65 | RT, Argon | High efficiency, mild | Specialized catalyst required |

| Acid Chloride | 50–55 | 0°C to RT, THF | Simplicity | Moisture-sensitive reagents |

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The methyl group on the benzothiazole ring can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride

Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, dimethylformamide)

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

Major Products Formed

Reduction: N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-aminobenzamide

Substitution: Various substituted derivatives depending on the nucleophile used

Oxidation: N-(7-chloro-4-carboxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide or N-(7-chloro-4-formyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating infections and cancer.

Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential proteins or nucleic acids in microorganisms. Its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

(a) N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(3,4-dihydroquinoline-1(2H)-sulfonyl)benzamide

- Key Differences : Substitution at the benzothiazole (5-chloro vs. 7-chloro) and the benzamide group (4-sulfonyl vs. 2-nitro).

(b) 2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

- Key Differences : Nitro group at the benzamide’s 4-position instead of 2-position. The benzothiazole is linked via a phenyl spacer.

- The phenyl spacer may reduce steric hindrance compared to direct linkage .

(c) N-(Benzothiazol-2-yl)-3-chlorobenzamide

- Key Differences : Lacks the nitro group and methyl substitution on the benzothiazole.

- Implications : Absence of the nitro group reduces electron-withdrawing effects, possibly increasing the amide’s susceptibility to hydrolysis .

Heterocyclic Analogues with Different Cores

(a) N-(5-ethyl-[1,3,4]-thiadiazol-2-yl)-2-nitrobenzamide

- Core Structure : Thiadiazole (5-membered ring with two nitrogens and one sulfur) vs. benzothiazole (6-membered fused ring).

- The ethyl group may improve lipid solubility compared to the methyl group in the target compound .

(b) N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine

- Core Structure : Benzodithiazine (contains two sulfur atoms and one oxygen) vs. benzothiazole.

- Implications : The 1,1-dioxo group in benzodithiazine enhances polarity, improving water solubility. The hydrazine side chain introduces hydrogen-bonding capacity, which is absent in the target compound .

Physicochemical and Spectroscopic Properties

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety with a chlorine atom at the 7-position and a methyl group at the 4-position. The nitrobenzamide functional group contributes to its reactivity and biological profile.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. Specifically, studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action typically involves enzyme inhibition, disrupting essential metabolic pathways for bacterial survival .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 0.78 μM |

| Escherichia coli | 1.5 μM |

| Staphylococcus aureus | 2.0 μM |

Anticancer Activity

This compound has shown promise in cancer research. For instance, studies involving human cancer cell lines (A431 and A549) revealed that the compound inhibits cell proliferation and induces apoptosis. The mechanism involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cell survival and proliferation .

Table 2: Anticancer Efficacy in Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A431 | 4 | AKT/ERK pathway inhibition |

| A549 | 3 | Induction of apoptosis |

| H1299 | 5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by modulating cytokine levels. In vitro studies have shown that it reduces the expression of inflammatory markers such as IL-6 and TNF-α in macrophage cell lines . This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various benzothiazole derivatives, including this compound. The results indicated significant activity against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development. -

Cancer Cell Studies :

Another investigation focused on the effects of this compound on lung cancer cell lines (A549). The results demonstrated that treatment with this compound led to decreased cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Q. What synthetic methods are used to prepare N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-nitrobenzamide?

Answer: The compound is typically synthesized via a coupling reaction between 7-chloro-4-methyl-1,3-benzothiazol-2-amine and 2-nitrobenzoyl chloride. Key steps include:

- Reaction conditions : Conducted in pyridine or dichloromethane under inert atmosphere (N₂/Ar) to prevent oxidation .

- Monitoring : Progress tracked via TLC (silica gel GF254 plates, ethyl acetate/hexane mobile phase) .

- Purification : Crude product purified via column chromatography (silica gel, gradient elution) or recrystallization from methanol .

Q. How is the identity of this compound confirmed in purity testing?

Answer: A combination of spectroscopic and chromatographic methods is employed:

- IR spectroscopy : Peaks at 1682 cm⁻¹ (amide C=O stretch), 1523–1548 cm⁻¹ (aromatic C=C), and 687–685 cm⁻¹ (C-S-C in benzothiazole) confirm functional groups .

- ¹H NMR : Signals for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.5–3.0 ppm), and NH protons (δ ~10 ppm) .

- TLC : Rf values compared against a standard sample .

Q. What methods are recommended for assessing purity and impurity profiling?

Answer:

- Quantitative analysis : UV spectrophotometry at λmax (~290–315 nm) using a calibration curve .

- Impurity detection : TLC with detection limits of 0.5% using iodine vapor or UV visualization .

- Validation : Uncertainty analysis via repeated sample preparation and measurement (Table 1 in ).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- Single-crystal X-ray diffraction : Assigns bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the amide N-H forms centrosymmetric dimers via N–H⋯N hydrogen bonds .

- Software : SHELXL (for refinement) and SHELXS (for structure solution) are standard tools .

- Validation : Residual factors (R1 < 0.05) and electron density maps ensure accuracy .

Q. What mechanistic insights explain its biological activity (e.g., enzyme inhibition)?

Answer:

- Target interaction : The benzothiazole moiety binds enzymes (e.g., PFOR in anaerobic organisms) via π-π stacking and hydrogen bonding, while the nitro group induces oxidative stress .

- In vitro assays : IC₅₀ values determined via enzyme kinetics (e.g., spectrophotometric monitoring of substrate depletion) .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to active sites .

Q. How can reaction conditions be optimized for derivatives of this compound?

Answer:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro/amide groups .

- Catalysts : Pd/C for hydrogenation or Cu(I) for click reactions .

- Temperature control : Low temps (~0–5°C) stabilize intermediates during nitro-group modifications .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.